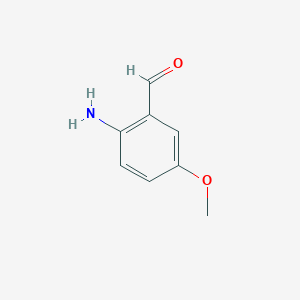

2-Amino-5-methoxybenzaldehyde

Vue d'ensemble

Description

“2-Amino-5-methoxybenzaldehyde” is an organic compound. It is a derivative of benzaldehyde, which is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) on the benzene ring .

Synthesis Analysis

The synthesis of amines, such as “this compound”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of alkyl halides with ammonia or other amines . More specific synthesis methods for similar compounds involve reactions like the Reimer-Tiemann reaction .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with an amino group (-NH2) and a methoxy group (-OCH3) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite diverse, depending on the conditions and the reactants involved . For example, it can participate in reactions at the benzylic position . More specific reactions would depend on the exact context and the other reactants involved.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, it is likely to have a similar molecular weight, density, and boiling point to those of similar compounds .Applications De Recherche Scientifique

DNA Intercalators Precursors

2-Amino-5-methoxybenzaldehyde has been utilized in the synthesis of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This process involves the conversion of 2-nitro-5-methoxybenzaldehyde to amines, followed by diazotisation and Sandmeyer reaction to form halides. These halides then lead to the formation of o-phthalaldehyde and ultimately give rise to 5-methoxy-substituted phthalazine (Tsoungas & Searcey, 2001).

Antimicrobial and Antiaflatoxigenic Activities

Schiff bases of 2-hydroxy-4-methoxybenzaldehyde (similar to this compound) exhibit significant antimicrobial and antiaflatoxigenic properties. These bases, particularly when derived from dietary sources like Decalipus hamiltonii and Hemidesmus indicus, show commendable activity against Aspergillus flavus and a reduction in aflatoxin B1 (Harohally et al., 2017).

Spectroscopic Studies

The compound has been a subject in spectroscopic studies, particularly in Schiff bases derived from 2-aminobenzothiazole and 2-amino-3-hydroxypyridine. These studies focus on analyzing the 1H NMR, IR, and UV/Vis spectra to understand the molecular structure and electronic transitions of Schiff bases (Issa, Khedr, & Rizk, 2008).

Synthesis and Characterization

Research also includes the synthesis and characterization of compounds like 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, derived from reactions involving 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine. These studies focus on determining the molecular and crystal structure of the compounds (Linsha, 2015).

Antibacterial Activity of Zinc Complexes

Zinc complexes of Schiff bases derived from compounds similar to this compound have been studied for their antibacterial properties. These complexes exhibit activity against pathogenic strains like Escherichia coli and Staphylococcus aureus (Chohan, Scozzafava, & Supuran, 2003).

Ab Initio/DFT Studies

The compound has been involved in ab initio and density functional theory (DFT) studies, like the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole. These studies aim to understand the molecular structure and vibrational frequencies of synthesized compounds (Arslan & Algül, 2007).

Mécanisme D'action

Orientations Futures

The future directions for “2-Amino-5-methoxybenzaldehyde” could involve further exploration of its potential applications in various fields. For example, Schiff bases derived from similar compounds have been studied for their potential applications in sensors, catalysis, biology, medicines, and photonics .

Propriétés

IUPAC Name |

2-amino-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASRJXIYWZZNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343752 | |

| Record name | 2-Amino-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26831-52-7 | |

| Record name | 2-Amino-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

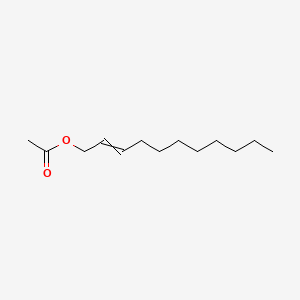

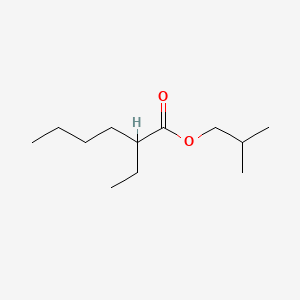

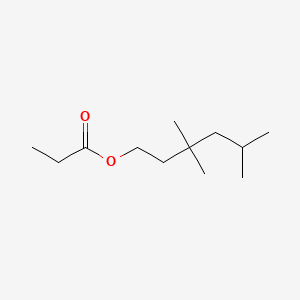

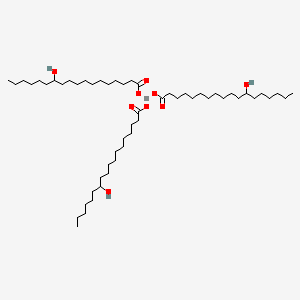

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)

![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)